molecular formula C13H10Cl3NO B13788647 Ether, 4-chlorophenyl (4'-chloro-2'-chloromethylaminophenyl) CAS No. 67238-62-4

Ether, 4-chlorophenyl (4'-chloro-2'-chloromethylaminophenyl)

Katalognummer: B13788647
CAS-Nummer: 67238-62-4
Molekulargewicht: 302.6 g/mol
InChI-Schlüssel: OMNUAMDKZJPWNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) is a chemical compound with the molecular formula C13H10Cl3NO and a molecular weight of 302.58 g/mol . This compound is known for its unique structure, which includes a chlorinated phenyl ether and a chloromethylaminophenyl group. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) typically involves the reaction of 4-chlorophenol with 4-chloro-2-chloromethylaminobenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the ether bond .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenyl ether moiety can interact with hydrophobic pockets in proteins, while the chloromethylaminophenyl group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) include:

The uniqueness of Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various research fields.

Eigenschaften

CAS-Nummer

67238-62-4

Molekularformel

C13H10Cl3NO

Molekulargewicht

302.6 g/mol

IUPAC-Name

5-chloro-N-(chloromethyl)-2-(4-chlorophenoxy)aniline

InChI

InChI=1S/C13H10Cl3NO/c14-8-17-12-7-10(16)3-6-13(12)18-11-4-1-9(15)2-5-11/h1-7,17H,8H2

InChI-Schlüssel

OMNUAMDKZJPWNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)NCCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.